3-Butyl-1-methyl-4-propyl-1h-pyrazol-5-amine
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Overview
Description
3-Butyl-1-methyl-4-propyl-1h-pyrazol-5-amine is a heterocyclic organic compound belonging to the pyrazole family Pyrazoles are five-membered rings containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyl-1-methyl-4-propyl-1h-pyrazol-5-amine can be achieved through a multi-step process involving the condensation of appropriate aldehydes and hydrazines, followed by cyclization and functional group modifications. One common method involves the reaction of butylhydrazine with a suitable diketone under acidic conditions to form the pyrazole ring. Subsequent alkylation reactions introduce the butyl, methyl, and propyl groups at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on high yield and purity. Techniques such as solvent-free reactions, microwave-assisted synthesis, and continuous flow chemistry can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Butyl-1-methyl-4-propyl-1h-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can modify the nitrogen atoms or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
3-Butyl-1-methyl-4-propyl-1h-pyrazol-5-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for developing new pharmaceuticals.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 3-Butyl-1-methyl-4-propyl-1h-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. Detailed studies on its binding affinity and interaction pathways are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
- 1-Methyl-5-amino-1H-pyrazole
- 3-Amino-1-methyl-1H-pyrazole
Uniqueness
3-Butyl-1-methyl-4-propyl-1h-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Biological Activity
3-Butyl-1-methyl-4-propyl-1H-pyrazol-5-amine is a member of the pyrazole family, characterized by its unique structure that includes both butyl and propyl groups attached to the pyrazole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article provides a detailed overview of its biological activity, supported by research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C11H16N4. The presence of the butyl and propyl groups influences its solubility and interaction profiles with biological targets.
Anticancer Properties
Research has indicated that pyrazole derivatives exhibit significant anticancer activity. For instance, compounds structurally related to this compound have shown promising results against various cancer cell lines:
Compound | Cell Line | IC50 (µM) | Activity |
---|---|---|---|
This compound | A549 (Lung) | TBD | Antitumor |
4-Amino-N-(4-chlorophenyl)-pyrazole | Hep2 (Laryngeal) | 17.82 | Cytotoxic |
1-(2-hydroxy-3-aroxypropyl)-3-aryl-pyrazole | A549 (Lung) | 26 | Growth inhibition |
These findings suggest that the compound may inhibit tumor growth and induce apoptosis in cancer cells.
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives has been well-documented. For example, studies have shown that certain pyrazoles can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. The structural characteristics of this compound may enhance its efficacy as an anti-inflammatory agent.
Antimicrobial Activity
Preliminary studies indicate that compounds similar to this compound possess antimicrobial properties. The mechanism typically involves disrupting bacterial cell membranes or inhibiting essential enzymes. Further studies are needed to quantify its effectiveness against specific pathogens.
Study on Anticancer Activity
In a recent study, derivatives of 3-butyl-1-methyl-4-propyl-1H-pyrazol were synthesized and tested against various cancer cell lines. The results demonstrated that these compounds exhibited significant cytotoxicity, particularly against lung cancer cells (A549), with IC50 values indicating effective growth inhibition .
The mechanism by which this compound exerts its biological effects is thought to involve interaction with specific molecular targets such as enzymes and receptors involved in cell signaling pathways. For example, inhibition of protein kinases or modulation of apoptosis-related pathways could explain its anticancer activity .
Properties
Molecular Formula |
C11H21N3 |
---|---|
Molecular Weight |
195.30 g/mol |
IUPAC Name |
5-butyl-2-methyl-4-propylpyrazol-3-amine |
InChI |
InChI=1S/C11H21N3/c1-4-6-8-10-9(7-5-2)11(12)14(3)13-10/h4-8,12H2,1-3H3 |
InChI Key |
YHVDQMDEVHRDGC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NN(C(=C1CCC)N)C |
Origin of Product |
United States |
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